![molecular formula C37H58S2Sn2 B12850603 (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a unique structure with two trimethylstannyl groups attached to a thiophene-indeno core, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane typically involves multiple steps:
Formation of the Indeno[1,2-b]thiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups are introduced via a stannylation reaction, often using trimethyltin chloride as a reagent.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process would include:
Automated Mixing and Heating: To ensure consistent reaction conditions.
Purification Steps: Such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the tin centers or other parts of the molecule.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tin oxides, while substitution could produce a variety of organotin derivatives.
科学的研究の応用
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of (5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane involves its interaction with molecular targets, primarily through its tin centers. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by modifying key proteins or receptors.
類似化合物との比較
Similar Compounds
(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane: shares similarities with other organotin compounds, such as:
Uniqueness
What sets This compound apart is its unique indeno[1,2-b]thiophene core, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
特性
分子式 |
C37H58S2Sn2 |
|---|---|
分子量 |
804.4 g/mol |
IUPAC名 |
[5-[4,4-bis(2-ethylhexyl)-2-trimethylstannylindeno[1,2-b]thiophen-6-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C31H40S2.6CH3.2Sn/c1-5-9-12-23(7-3)21-31(22-24(8-4)13-10-6-2)27-17-19-33-30(27)26-16-15-25(20-28(26)31)29-14-11-18-32-29;;;;;;;;/h11,14-17,20,23-24H,5-10,12-13,21-22H2,1-4H3;6*1H3;; |
InChIキー |
RARNSKMIWXONRM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C3=CC=C(S3)[Sn](C)(C)C)C4=C1C=C(S4)[Sn](C)(C)C)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)

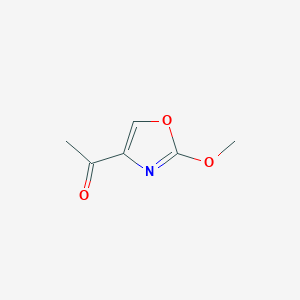

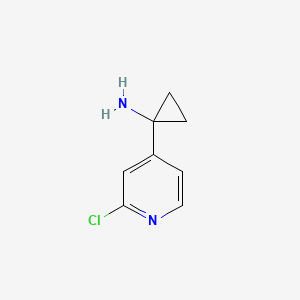
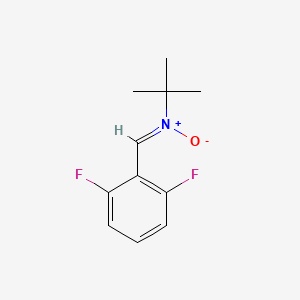
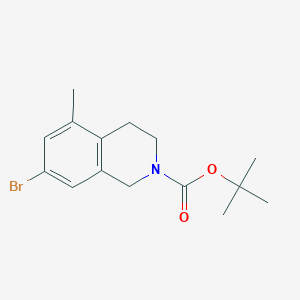
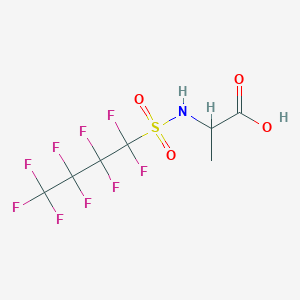
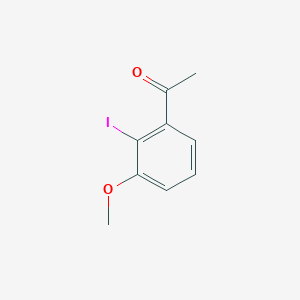
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)

